Enzymatic Substrate Specificity: Kinetic Discrimination Against Alkaline Phosphatase Compared to 4-Nitrophenyl Phosphate
Unlike 4-nitrophenyl phosphate (pNPP), which is readily hydrolyzed by Escherichia coli alkaline phosphatase, Tris(4-nitrophenyl) phosphate is a triester that is not a recognized substrate for this common enzyme. This is a binary functional distinction; while pNPP has a Michaelis constant (Km) of 82 μM in Tris buffer at pH 9.0, no measurable Michaelis-Menten kinetics are reported for the triester with alkaline phosphatase, confirming that the enzyme's active site cannot accommodate or cleave the fully esterified phosphate center [1]. This absolute specificity is crucial for experimental systems requiring an inert phosphate triester background or for studying alternative hydrolytic pathways.
| Evidence Dimension | Substrate recognition by E. coli alkaline phosphatase |
|---|---|
| Target Compound Data | Not a substrate; no hydrolysis detected |
| Comparator Or Baseline | 4-nitrophenyl phosphate (monoester); Km = 82 μM |
| Quantified Difference | Qualitative (hydrolysis vs. no hydrolysis) |
| Conditions | 0.10 M Tris buffer, pH 9.0 |
Why This Matters
This binary difference is critical for designing assays where the target analyte is a triester and interference from ubiquitous phosphatases must be absolutely avoided.
- [1] Thompson RQ, Barone GC, Halsall HB, Heineman WR. Comparison of methods for following alkaline phosphatase catalysis: spectrophotometric versus amperometric detection. Anal Biochem. 1991;192(1):90-5. View Source
